3-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound that features a benzothiazole moiety, a bicyclic oxabicycloheptane ring, and a carboxylic acid functional group
Preparation Methods
The synthesis of 3-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps, typically starting with the preparation of the benzothiazole moiety. Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst.
Microwave Irradiation: This method uses microwave energy to accelerate the reaction between 2-aminobenzothiazole and aromatic aldehydes, resulting in high yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel, often using green chemistry principles such as water as a solvent and catalytic reactions to minimize environmental impact.
Chemical Reactions Analysis
3-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
Cyclization: The compound can participate in cyclization reactions, forming additional ring structures under specific conditions
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Activity: The benzothiazole moiety is known for its antimicrobial, anti-inflammatory, and antitumor properties.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antiviral and antimicrobial properties.
6-Chlorobenzothiazole: Studied for its potential as an anticancer agent.
Benzothiazole-2-thiol: Used in the synthesis of various biologically active molecules.
3-{[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID stands out due to its unique combination of a benzothiazole moiety and an oxabicycloheptane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O5S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-22-7-2-3-8-11(6-7)24-16(17-8)18-14(19)12-9-4-5-10(23-9)13(12)15(20)21/h2-3,6,9-10,12-13H,4-5H2,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
LJRGRMKNMMZKEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4CCC(C3C(=O)O)O4 |
Origin of Product |
United States |
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